Methyl 2-cyano-5-methoxybenzoate

Descripción general

Descripción

Methyl 2-cyano-5-methoxybenzoate is a chemical compound that is structurally related to various benzoate derivatives, which are often studied for their diverse applications in pharmaceuticals, cosmetics, and food preservation. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from closely related compounds.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the formation of intermediates such as pyrazole and oxadiazole derivatives, as seen in the synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives . The Diels-Alder reaction is another method used to synthesize complex molecules like methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate . These methods could potentially be adapted for the synthesis of methyl 2-cyano-5-methoxybenzoate.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. For instance, the structure of 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene was elucidated using this method, revealing interesting planarity in the pyran ring . Similarly, the structure of methyl 4-hydroxybenzoate was determined, showing extensive intermolecular hydrogen bonding . These studies provide a foundation for understanding the potential molecular structure of methyl 2-cyano-5-methoxybenzoate.

Chemical Reactions Analysis

The reactivity of methoxybenzoate derivatives can be inferred from studies on similar compounds. For example, the synthesis of 6-methoxy-3-methylbenzofurano-4,7-quinone involved the formation of dimers and a trimer, indicating the potential for methyl 2-cyano-5-methoxybenzoate to undergo dimerization or other complex reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzoate derivatives have been extensively studied. Thermochemical properties such as combustion and vaporization enthalpies, as well as molar enthalpies of formation, were determined for methyl 2- and 4-methoxybenzoates . These properties are crucial for understanding the stability and reactivity of the compounds. Additionally, the study of methyl 4-hydroxybenzoate revealed its antimicrobial properties, which are significant for its use in various industries .

Aplicaciones Científicas De Investigación

Photochemistry and Polymer Degradation : A study by Soltermann et al. (1995) explored the role of compounds like Methyl 2-methoxybenzoate in generating and quenching singlet molecular oxygen, a crucial aspect in the photostabilization of materials. These compounds, particularly Methyl 2-methoxybenzoate, were found to be effective in preventing O2(1Δg)-mediated degradation, making them valuable in photoprotective applications (Soltermann, Peña, Nonell, Amat-Guerri, & García, 1995).

Synthesis of Pharmaceutical Intermediates : Bao Li-jiao (2013) conducted research on the synthesis of Methyl 2-bromo-3,4-methylenedioxy-5-methoxybenzoate, an intermediate in the production of the drug bifendate. This study provides insights into the synthesis process and its feasibility for production (Bao Li-jiao, 2013).

Thermochemical Properties : Research by Flores et al. (2019) investigated the structural and thermochemical properties of Methyl 2- and 4-methoxybenzoates. This study, combining experimental and computational approaches, provides valuable data on the enthalpies of combustion, vaporization, and formation of these compounds (Flores, Ledo, Camarillo, Solano-Altamirano, Hernández-Pérez, Ramos, & Rabell, 2019).

Chemical Synthesis and Organic Chemistry : Several studies focus on the synthesis and applications of compounds structurally similar to Methyl 2-cyano-5-methoxybenzoate in organic chemistry. For instance, Zhou and Snider (2008) explored the synthesis of vibralactone, employing Methyl 2-methoxybenzoate in the process (Zhou & Snider, 2008). Additionally, research by Uranga, Montañez, and Santiago (2012) examined the reactivity of Methyl dichlorobenzoates with sulfur-centered nucleophiles, providing insights into potential applications in herbicide development (Uranga, Montañez, & Santiago, 2012).

Environmental Microbiology : Stupperich and Konle (1993) investigated corrinoid-dependent methyl transfer reactions in the metabolism of methanol and dimethoxybenzoate by Sporomusa ovata. This research highlights the biochemical processes involving methoxybenzoates in microbial metabolism (Stupperich & Konle, 1993).

Safety and Hazards

“Methyl 2-cyano-5-methoxybenzoate” is considered hazardous. It has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statement is H302, which indicates that it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

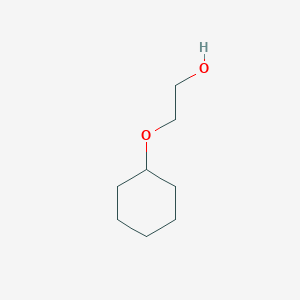

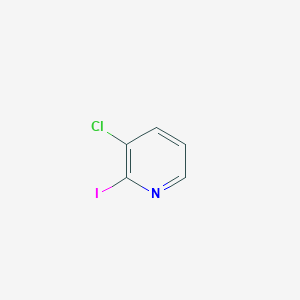

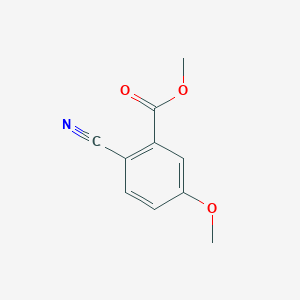

methyl 2-cyano-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-8-4-3-7(6-11)9(5-8)10(12)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRZMMZVHCFIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438177 | |

| Record name | METHYL 2-CYANO-5-METHOXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-cyano-5-methoxybenzoate | |

CAS RN |

127510-95-6 | |

| Record name | Methyl 2-cyano-5-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127510-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 2-CYANO-5-METHOXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thulium chloride heptahydrate [MI]](/img/structure/B156337.png)